molecular formula C17H15ClFNO3 B2755167 {[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate CAS No. 757208-57-4

{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate

Cat. No.: B2755167
CAS No.: 757208-57-4
M. Wt: 335.76
InChI Key: CRLIUYMWPDDIQA-UHFFFAOYSA-N
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Description

The compound “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is a chemical with the CAS Number: 864244-64-4 . It has a molecular weight of 197.17 and is stored at room temperature . The compound is in powder form .


Molecular Structure Analysis

The InChI code for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” is 1S/C9H8FNO3/c10-7-3-1-6 (2-4-7)5-11-8 (12)9 (13)14/h1-4H,5H2, (H,11,12) (H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

“{[(4-fluorophenyl)methyl]carbamoyl}formic acid” has a melting point of 118-121 degrees Celsius . It is a powder and is stored at room temperature .

Scientific Research Applications

Spectroscopic Investigations and Computational Study

A compound structurally related to "{[(4-Fluorophenyl)methyl]carbamoyl}methyl 2-(4-chlorophenyl)acetate," 2-[acetyl(4-bromophenyl)carbamoyl]-4-chlorophenyl acetate, has been explored using Fourier transform Raman (FT-Raman) and Fourier transform infrared (FT-IR) spectra. This study, involving quantum chemistry codes and potential energy distribution calculations, reveals insights into the vibrational wavenumbers and normal modes of the molecule. The compound's first hyperpolarizability suggests potential applications in nonlinear optics, and its structural parameters align with similar compounds (Panicker et al., 2010).

Synthesis and Antipathogenic Activity

Another related research involves acylthioureas, which bear structural resemblance to "this compound." These compounds demonstrate significant antipathogenic activities, particularly against Pseudomonas aeruginosa and Staphylococcus aureus strains. The study highlights the potential of these derivatives as novel anti-microbial agents with antibiofilm properties (Limban et al., 2011).

Fluorescent pH Sensor Development

A study on a heteroatom-containing organic fluorophore exhibits properties that could be relevant to the application of "this compound" in sensor technology. This fluorophore demonstrates aggregation-induced emission and intramolecular charge transfer effects, enabling it to function as a fluorescent pH sensor in various states and as a chemosensor for acidic and basic organic vapors (Yang et al., 2013).

Crystal Structure and Spectroscopic Features

In a related study, 2-Methyl-3-[(2-methylphenyl)carbamoyl]phenyl acetate was synthesized and characterized, with its crystal structure determined using single-crystal data. This research provides insights into the molecular interactions and conformations, which could be extrapolated to "this compound" (Yaman et al., 2019).

Potential in Organic Solar Cells

Research on the improvement of conductivity in poly(3,4-ethylenedioxythiophene):poly(styrene sulfonate) (PEDOT:PSS) using 4-halobenzoic acids, including 4-fluorobenzoic acid, is indicative of potential applications in enhancing the efficiency of organic solar cells. This could suggest similar applications for "this compound" in photovoltaic technologies (Tan et al., 2016).

Safety and Hazards

The safety information for “{[(4-fluorophenyl)methyl]carbamoyl}formic acid” includes several hazard statements: H302, H315, H319, H335 . These codes correspond to specific hazards, such as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335) .

Properties

IUPAC Name

[2-[(4-fluorophenyl)methylamino]-2-oxoethyl] 2-(4-chlorophenyl)acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15ClFNO3/c18-14-5-1-12(2-6-14)9-17(22)23-11-16(21)20-10-13-3-7-15(19)8-4-13/h1-8H,9-11H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLIUYMWPDDIQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CC(=O)OCC(=O)NCC2=CC=C(C=C2)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15ClFNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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